![molecular formula C24H19N3O5S2 B2541099 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 896006-86-3](/img/structure/B2541099.png)
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyran ring, a thiadiazole ring, and a biphenyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the thiadiazole ring might undergo reactions typical of other thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
A study on pyrazole derivatives revealed their potential as inhibitors of photosynthetic electron transport, demonstrating comparable inhibitory properties to commercial herbicides. These findings suggest applications in agricultural chemistry for the development of new herbicides (Vicentini et al., 2005).
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis showed that certain compounds exhibit antimycobacterial activity, indicating their potential use in developing treatments for tuberculosis (Gezginci et al., 1998).
Ultrasound-Assisted Synthesis of Thiadiazole Derivatives
A study demonstrated the ultrasound-assisted synthesis of novel 1,3,4-thiadiazole derivatives incorporating a pyrazolone moiety, highlighting an efficient method for producing such compounds, which could be valuable in medicinal chemistry (Abd El-Rahman et al., 2009).
Synthesis and Molecular Docking as Anticancer Agents
Thiazolyl-pyrazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing promising binding affinities against epidermal growth factor receptor kinase (EGFR). This research points to the potential application of similar compounds in cancer therapy (Sayed et al., 2019).
Mechanism of Action
properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c1-2-21(29)25-23-26-27-24(34-23)33-14-18-12-19(28)20(13-31-18)32-22(30)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNZVOQFKSVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.